molecular formula C16H17FN8 B12245221 9-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine

9-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine

Cat. No.: B12245221
M. Wt: 340.36 g/mol
InChI Key: ROXGCXUPPNJQOR-UHFFFAOYSA-N
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Description

9-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a purine core substituted with cyclopropyl and piperazine groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .

Scientific Research Applications

Chemistry

In chemistry, 9-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications .

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives such as:

Uniqueness

What sets 9-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine apart is its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in research and potential therapeutic applications .

Properties

Molecular Formula

C16H17FN8

Molecular Weight

340.36 g/mol

IUPAC Name

9-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]purine

InChI

InChI=1S/C16H17FN8/c17-12-7-18-8-19-14(12)23-3-5-24(6-4-23)15-13-16(21-9-20-15)25(10-22-13)11-1-2-11/h7-11H,1-6H2

InChI Key

ROXGCXUPPNJQOR-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=NC=C5F

Origin of Product

United States

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